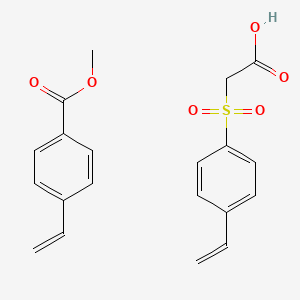
2-(4-Ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is a complex polymeric compound. It is synthesized through the polymerization of benzoic acid derivatives and sulfonyl acetic acid derivatives. This compound is notable for its unique chemical structure, which combines the properties of both benzoic acid and sulfonyl acetic acid, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid typically involves the polymerization of benzoic acid, 4-ethenyl-, methyl ester with 4-ethenylphenyl sulfonyl acetic acid. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as purification, drying, and milling to obtain the final polymer product with the desired properties.
Análisis De Reacciones Químicas
Types of Reactions
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Employed in the study of polymer-protein interactions and as a matrix for biomolecule immobilization.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and controlled release properties.
Industry: Utilized in the production of specialty polymers with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid involves its interaction with molecular targets through various pathways. The polymer can form hydrogen bonds, van der Waals interactions, and covalent bonds with other molecules, leading to changes in their physical and chemical properties. These interactions are crucial in applications such as drug delivery, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-ethyl-, methyl ester: A simpler ester derivative of benzoic acid.
Benzoic acid, 4-methyl-, methyl ester: Another ester derivative with a methyl group substitution.
4-Acetoxybenzoic acid methyl ester: An ester derivative with an acetoxy group.
Uniqueness
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is unique due to its polymeric nature, which imparts distinct mechanical, thermal, and chemical properties compared to its monomeric counterparts. The presence of both benzoic acid and sulfonyl acetic acid moieties in the polymer structure allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C20H20O6S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate |
InChI |
InChI=1S/C10H10O4S.C10H10O2/c1-2-8-3-5-9(6-4-8)15(13,14)7-10(11)12;1-3-8-4-6-9(7-5-8)10(11)12-2/h2-6H,1,7H2,(H,11,12);3-7H,1H2,2H3 |
Clave InChI |
YUJRHBZUYIQAHS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


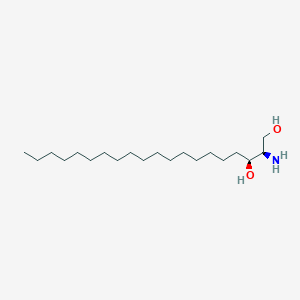
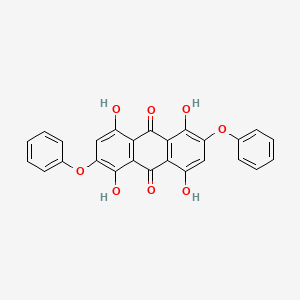
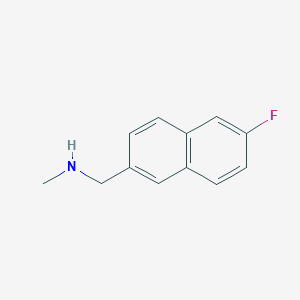

![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
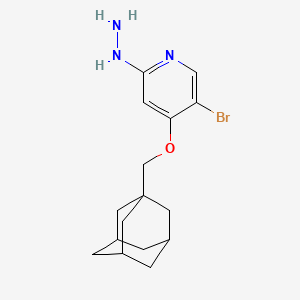
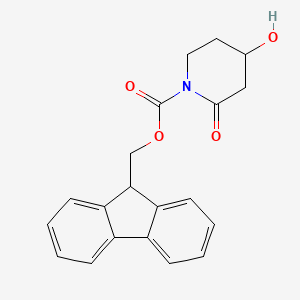
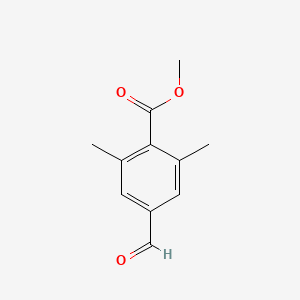
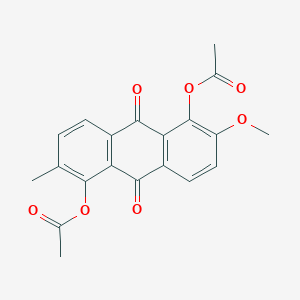
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
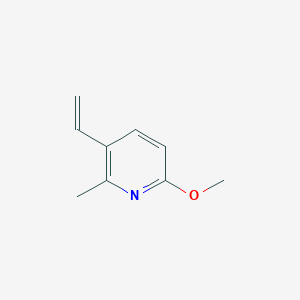
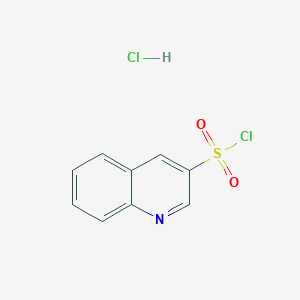
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
